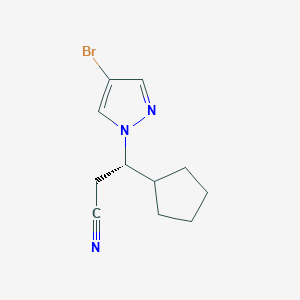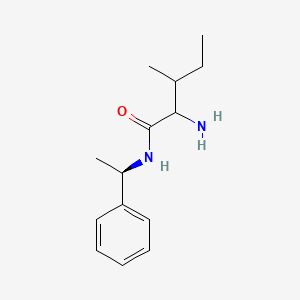
(1-(3-Methoxyphenyl)ethyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Methoxyphenyl)ethyl)alanine is an organic compound with the molecular formula C12H17NO3 It is a derivative of alanine, an amino acid, and features a methoxyphenyl group attached to the ethyl side chain of alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxyphenyl)ethyl)alanine typically involves the reaction of 3-methoxyphenylacetic acid with alanine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of 3-methoxyphenylacetic acid and the amino group of alanine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3-Methoxyphenyl)ethyl)alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 3-methoxyphenylethanol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(3-Methoxyphenyl)ethyl)alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a model compound for studying amino acid metabolism and enzyme-substrate interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of enzyme inhibitors or as a precursor for bioactive compounds .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (1-(3-Methoxyphenyl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylalanine: Similar structure but lacks the ethyl side chain.
3-Hydroxyphenylalanine: Hydroxyl group instead of a methoxy group.
3-Methoxytyrosine: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
(1-(3-Methoxyphenyl)ethyl)alanine is unique due to the presence of both the methoxyphenyl group and the ethyl side chain. This combination provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[1-(3-methoxyphenyl)ethylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3/h4-9,13H,1-3H3,(H,14,15) |
InChI-Schlüssel |
LSUOBAXKFNQWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



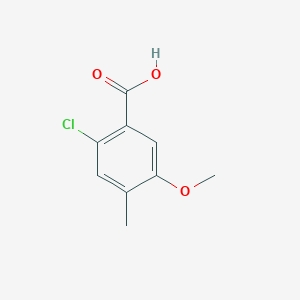
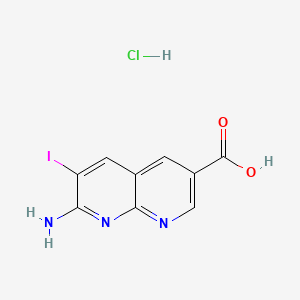
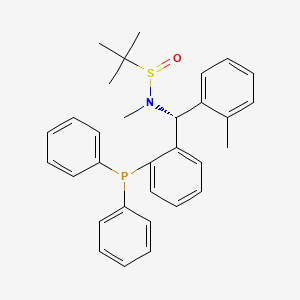
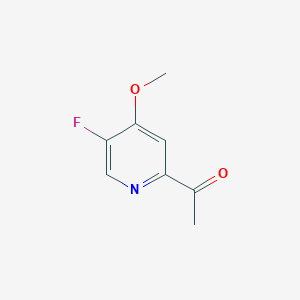
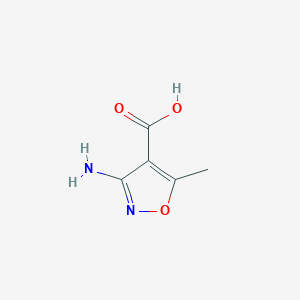
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
